REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5](NCC(O)=O)=[CH:4][CH:3]=1.[C:13](=[O:16])([O-])[O-:14].[Na+].[Na+].C(#N)C.[C:22]([N:27]1[C:31](=[O:32])[C:30]2=[CH:33][CH:34]=[CH:35][CH:36]=[C:29]2[C:28]1=[O:37])(OCC)=O>O>[C:28]1(=[O:37])[N:27]([CH:22]([C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=2)[C:13]([OH:14])=[O:16])[C:31](=[O:32])[C:30]2=[CH:33][CH:34]=[CH:35][CH:36]=[C:29]12 |f:1.2.3|
|
Name
|
|
Quantity
|
3.38 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)NCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
4.38 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)N1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for an additional 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is partially concentrated
|
Type
|
CUSTOM
|
Details
|
to remove the acetonitrile
|
Type
|
FILTRATION
|
Details
|
The resulting slurry is filtered
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solid is air-dried
|
Type
|
CUSTOM
|
Details
|
dried in vacuo (60° C., <1 mm)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2C(C(N1C(C(=O)O)C1=CC=C(C=C1)F)=O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.55 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |